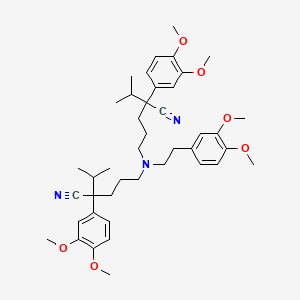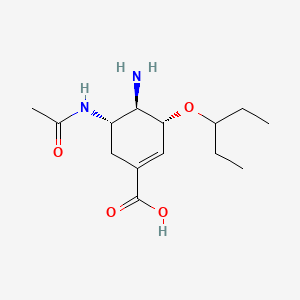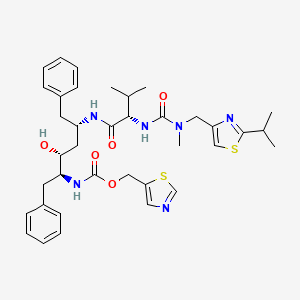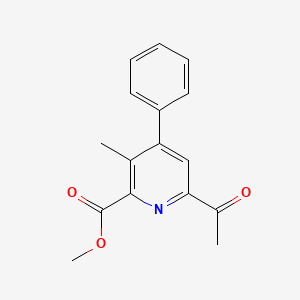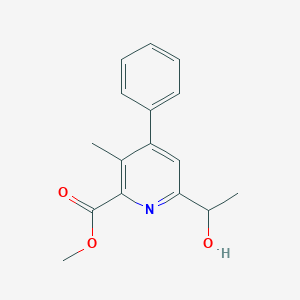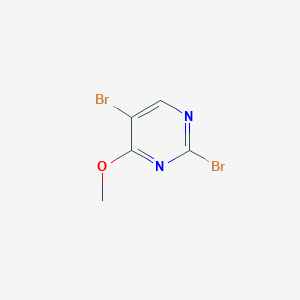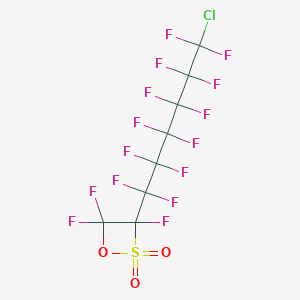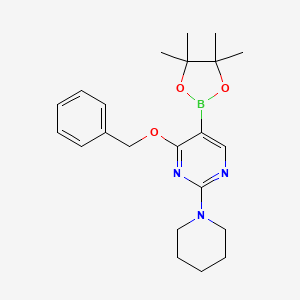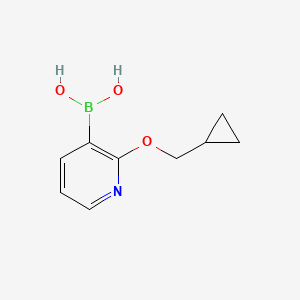
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
Descripción general
Descripción
“(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 42718-19-4 . It has a molecular weight of 236.1 and its molecular formula is C9H11Cl2NO2 . It is typically stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-Amino-2-(4-chlorophenyl)acetamide with methyl ester. The reaction is carried out in water at 20℃ for 64 hours .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H . The InChI key is SLFXIBKUZFTNJA-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound can undergo various reactions. For instance, it can be dissolved in acetic acid, and to the solution, sodium acetate and 2,5-dimethoxytetrahydrofuran are added, followed by heating at 90C .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 0.0, indicating its lipophilicity .
Mecanismo De Acción
The exact mechanism of action of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride(+)-Etifoxine hydrochloride is not fully understood. However, it has been suggested that it may act by modulating the activity of GABA-A receptors, which are involved in the regulation of anxiety and stress responses.
Biochemical and Physiological Effects:
This compound(+)-Etifoxine hydrochloride has been shown to have anxiolytic, sedative, and muscle relaxant effects in animal models. It has also been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride(+)-Etifoxine hydrochloride in laboratory experiments is its well-established anxiolytic effects, which make it a useful tool for studying anxiety-related disorders. However, its mechanism of action is not fully understood, and its effects on other physiological systems may limit its usefulness in certain types of experiments.
Direcciones Futuras
Future research on (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride(+)-Etifoxine hydrochloride could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications in other neurological and psychiatric disorders, and developing more efficient synthesis methods for this compound. Additionally, studies could be conducted to investigate the long-term effects of this compound(+)-Etifoxine hydrochloride use and its potential for abuse or dependence.
Aplicaciones Científicas De Investigación
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride(+)-Etifoxine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of anxiety and related disorders. It has been shown to have anxiolytic effects in animal models and has been used in clinical trials for the treatment of generalized anxiety disorder and other anxiety-related disorders.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include P280, P305+P351+P338, P304+P340, P302+P352, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl (2S)-2-amino-2-(4-chlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFXIBKUZFTNJA-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


